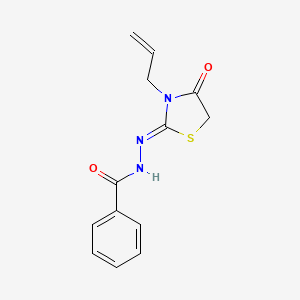

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide typically involves the condensation of 3-allyl-4-oxothiazolidin-2-one with benzohydrazide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-allyl-4-oxothiazolidin-2-one+benzohydrazide→(Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The allyl group and benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of substituted thiazolidinones or hydrazides.

Aplicaciones Científicas De Investigación

Synthesis of (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

The synthesis of this compound typically involves the reaction of benzohydrazide with 3-allyl-4-oxothiazolidine under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of 4-thiazolidinone derivatives were evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds related to thiazolidinones have been investigated for their anti-inflammatory effects. They have shown potential in reducing inflammation in various biological models, indicating their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the thiazolidinone ring or the hydrazide moiety can significantly influence the compound's potency and selectivity against specific pathogens. For example, the introduction of different substituents on the benzene ring has been shown to enhance antimicrobial activity .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of thiazolidinone derivatives. A study reported that certain derivatives exhibited considerable anticonvulsant activity in animal models, suggesting that modifications similar to those seen in this compound could lead to new treatments for epilepsy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide further modifications for improved efficacy .

Mecanismo De Acción

The mechanism of action of (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to form stable complexes with metal ions contributes to its antimicrobial and anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

- (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide derivatives

- Thiazolidinone derivatives

Uniqueness

(Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide stands out due to its unique combination of a thiazolidinone ring, allyl group, and benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions further enhances its versatility and potential for diverse applications.

Actividad Biológica

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazolidinone moiety, which is known for its diverse biological activities. The synthesis typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone, leading to the formation of the hydrazone derivative.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives within the acylhydrazone group have shown effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Acylhydrazones

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acylhydrazone A | MRSA (ATCC 43300) | 8 µg/mL |

| Acylhydrazone B | Escherichia coli | 16 µg/mL |

| Acylhydrazone C | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, with some derivatives showing low EC50 values in human colorectal carcinoma cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | EC50 (µM) |

|---|---|---|

| Compound 1 | HCT116 | 0.24 |

| Compound 2 | SNU398 | 0.17 |

| Compound 3 | RKO | 0.14 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been identified as inhibitors of tubulin polymerization, disrupting mitotic spindle formation in cancer cells .

- Induction of Apoptosis : The activation of caspases and subsequent apoptotic pathways have been documented in studies involving related hydrazone derivatives .

Case Studies

A notable study investigated the effects of various acylhydrazones on cancer cell lines, demonstrating that modifications in the substituents significantly impacted their biological activity. The study highlighted that compounds with increased lipophilicity tended to exhibit enhanced antibacterial effects .

Propiedades

IUPAC Name |

N-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-8-16-11(17)9-19-13(16)15-14-12(18)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNSQFHDHDSWNL-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)CS/C1=N\NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.